N'-(3-Bromobenzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide
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Overview
Description
N’-(3-Bromobenzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide is a synthetic organic compound characterized by the presence of bromine, chlorine, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Bromobenzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide typically involves a multi-step process:
Formation of the Hydrazide: The initial step involves the reaction of 2-(2,3-dichlorophenoxy)acetic acid with hydrazine hydrate to form 2-(2,3-dichlorophenoxy)acetohydrazide.
Condensation Reaction: The hydrazide is then reacted with 3-bromobenzaldehyde under reflux conditions in the presence of an acid catalyst to form the final product, N’-(3-Bromobenzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(3-Bromobenzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the imine group.
Substitution: The bromine and chlorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced hydrazide derivatives.
Substitution: Substituted derivatives with new functional groups replacing bromine or chlorine.
Scientific Research Applications
N’-(3-Bromobenzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological macromolecules.
Agricultural Chemistry: The compound is studied for its herbicidal and pesticidal properties, offering potential use in crop protection.
Materials Science: It is explored for its role in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-(3-Bromobenzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N’-(3-Bromobenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide
- N’-(3-Bromobenzylidene)-2-(2,5-dichlorophenoxy)acetohydrazide
Uniqueness
N’-(3-Bromobenzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and interaction with biological targets. This positional specificity can result in different biological activities and chemical properties compared to its analogs.
By understanding the synthesis, reactions, applications, and mechanisms of N’-(3-Bromobenzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide, researchers can further explore its potential in various scientific fields.
Properties
CAS No. |
477731-36-5 |
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Molecular Formula |
C15H11BrCl2N2O2 |
Molecular Weight |
402.1 g/mol |
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-2-(2,3-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C15H11BrCl2N2O2/c16-11-4-1-3-10(7-11)8-19-20-14(21)9-22-13-6-2-5-12(17)15(13)18/h1-8H,9H2,(H,20,21)/b19-8+ |
InChI Key |
NJBWLGACHIHEGE-UFWORHAWSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=N/NC(=O)COC2=C(C(=CC=C2)Cl)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=NNC(=O)COC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
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